molecular formula C9H8Br2O3 B7776042 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione CAS No. 63179-93-1

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione

Cat. No.: B7776042
CAS No.: 63179-93-1
M. Wt: 323.97 g/mol
InChI Key: HHFFMUZIOYHTFC-UHFFFAOYSA-N
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Description

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is a chemical compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . This compound is characterized by its unique structure, which includes a hexahydro-4,7-methanoisobenzofuran core with two bromine atoms attached at the 5 and 6 positions. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the bromination of hexahydro-4,7-methanoisobenzofuran-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial-scale production would likely involve similar bromination reactions with appropriate scaling up of reaction vessels and optimization of reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are distinct from its chloro and iodo analogs. This makes it particularly useful in certain synthetic and research applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

8,9-dibromo-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c10-6-2-1-3(7(6)11)5-4(2)8(12)14-9(5)13/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFFMUZIOYHTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884164
Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-81-2, 63179-93-1
Record name 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5455-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC140602
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Record name 2, 5,6-dibromo-
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Record name 2, 5,6-dibromo-
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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